Cas no 7758-29-4 (Sodium Triphosphate)

Sodium Triphosphate 化学的及び物理的性質
名前と識別子
-
- Sodium Tripolyphosphate
- PENTA-SODIUM TRIPHOSPHATE
- PENTASODIUM TRIPOLYPHOSPHATE
- SODIUM TRIPHOSPHATE PENTABASIC
- SODIUM TRIPOLYPHOSPHATE PENTABASIC
- STP
- STPP
- armofos
- empiphosstp-d
- freez-gardfp19
- natriumtripolyphosphat
- poly
- polygon
- rhodiaphosh5
- rhodiaphoslv
- s400
- s400(phosphate)
- sodiumphosphate(na5p3o10)
- sodiumtriphosphate(na5p3o10)
- sodiumtripolyphosphate(na5p3o10)
- SODIUM TRIPOLYPHOSPHATE FOR ANALYTICAL PURPOSE
- Sodium nitrite
- Tripolyphosphate
- Pentasodium triphosphate
- Sodium triphosphate
- Sodium polyphosphate
- Thermphos
- Tripoly
- Thermphos N
- Rhodiaphos LV
- Thermphos SPR
- Empiphos stp-D
- Thermphos L 50
- Triphosphoric acid, pentasodium salt
- Caswell No. 799
- Natriumtripolyphosphat [German]
- Sodium phosphate (Na5P3O10)
- Sodium tripolyphosphate, anhydrous
- Sodium triphosphate (Na5P3O10)
- Sodium tripolyphosphate (Na5P3O10)
- 9SW4PFD2FZ
- EPA Pestic
- Sodium Triphosphate
-
- MDL: MFCD00003514
- インチ: 1S/5Na.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+1;/p-5
- InChIKey: HWGNBUXHKFFFIH-UHFFFAOYSA-I
- ほほえんだ: P(=O)([O-])(OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 367.81900
- どういたいしつりょう: 257.909556
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 185
じっけんとくせい
- 色と性状: 白色結晶または粉末
- 密度みつど: 2.52 g/cm3 (20℃)
- ゆうかいてん: 622 °C
- PH値: 9.0-10.0 (25℃, 1% in H2O)
- ようかいど: H2O: may be clear to slightly hazy
- すいようせい: 20 g/100 mL (20 ºC)
- あんていせい: Stable. Incompatible with strong oxidizing agents, strong acids. Hygroscopic.
- PSA: 214.40000
- LogP: 1.49640
- マーカー: 14,8697
- ようかいせい: 水に可溶であり、その水溶液はアルカリ性を呈する
- かんど: Hygroscopic
Sodium Triphosphate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36-S24/25
- 福カードFコード:3
- RTECS番号:YK4570000
-
危険物標識:
- どくせい:LD50 orally in rats: 6.50 g/kg (Smyth)
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。湿気を避ける。
- セキュリティ用語:S24/25
- TSCA:Yes
- リスク用語:R36/37/38
Sodium Triphosphate 税関データ
- 税関データ:
中国税関コード:
2835319000
Sodium Triphosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB122073-500 g |
Sodium tripolyphosphate, tech., 85%; . |
7758-29-4 | 85% | 500 g |
€48.30 | 2023-07-20 | |
eNovation Chemicals LLC | D628001-25kg |
Sodium tripolyphosphate |
7758-29-4 | 97% | 25kg |
$349 | 2023-08-31 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1069991000 |
penta-Sodium triphosphate |
7758-29-4 | 1kg |
¥916.96 | 2023-04-27 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 238503-500G |
Sodium Triphosphate |
7758-29-4 | 85% | 500g |
¥612.19 | 2024-12-21 | |
TRC | S224350-10g |
Sodium Triphosphate |
7758-29-4 | 10g |
$ 86.00 | 2023-09-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EK883-100g |
Sodium Triphosphate |
7758-29-4 | 98% | 100g |
¥41.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S100099-2.5kg |
Sodium Triphosphate |
7758-29-4 | AR,98% | 2.5kg |
¥368.90 | 2023-09-01 | |
Cooke Chemical | A7254612-2.5KG |
Sodium tripolyphosphate , AR |
7758-29-4 | 98% | 2.5kg |
RMB 128.00 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215890-500 g |
Sodium tripolyphosphate, |
7758-29-4 | 500g |
¥248.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215890A-2.5kg |
Sodium tripolyphosphate, |
7758-29-4 | 2.5kg |
¥865.00 | 2023-09-05 |
Sodium Triphosphate サプライヤー
Sodium Triphosphate 関連文献
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Sodium Triphosphateに関する追加情報
Sodium Triphosphate (7758-29-4) in Pharmaceutical Applications: Key Roles and Innovations
Sodium Triphosphate (STP, CAS 7758-29-4) is a versatile compound widely utilized in the pharmaceutical and biomedical fields due to its unique chemical properties. As a polyphosphate, it serves as a stabilizer, buffering agent, and chelator in drug formulations, particularly in injectables and oral medications. Recent studies highlight its role in enhancing the solubility of poorly water-soluble drugs, a critical challenge in modern drug delivery systems. Researchers are also exploring its potential in controlled-release formulations, where its ability to modulate ionic interactions improves drug bioavailability. With the rise of biologics, STP's application in stabilizing protein-based therapeutics has gained attention, aligning with industry demands for longer shelf-life and reduced aggregation.
Sodium Triphosphate (7758-29-4) in Drug Delivery Research: Breaking New Ground
The use of Sodium Triphosphate (7758-29-4) in advanced drug delivery systems has become a focal point for pharmaceutical innovation. Its polyanionic nature enables the formation of nanocomplexes with cationic polymers, facilitating targeted drug delivery to specific tissues. A 2023 study published in the Journal of Controlled Release demonstrated STP's efficacy in improving the cellular uptake of anticancer drugs while minimizing off-target effects. Additionally, its biodegradability and low toxicity profile make it a preferred excipient for nanoparticle-based therapies, a rapidly growing segment in oncology and immunotherapy. As personalized medicine gains traction, STP's adaptability in 3D-printed pharmaceuticals and implantable devices further underscores its relevance.
Sodium Triphosphate (7758-29-4) Safety and Regulatory Compliance: What Researchers Need to Know
While Sodium Triphosphate (7758-29-4) is generally recognized as safe (GRAS) by the FDA for food applications, its pharmaceutical-grade use requires stringent quality control. Regulatory bodies like the USP and EP have established monographs specifying limits for heavy metals (<10 ppm) and residual solvents in STP batches. Recent pharmacovigilance studies emphasize its low nephrotoxicity risk compared to other phosphate derivatives when used within recommended dosages. However, formulators must account for its potential interactions with divalent cations (Ca²⁺, Mg²⁺) in parenteral nutrition products. The compound's EINECS (231-838-7) and REACH registration ensure compliance with EU chemical safety standards, a critical consideration for global drug development.
Sodium Triphosphate (7758-29-4) in Biomedical Research: Emerging Trends
Beyond traditional pharmaceuticals, Sodium Triphosphate (7758-29-4) is making waves in cutting-edge biomedical applications. In tissue engineering, its ability to regulate hydrogel crosslinking density enables precise control over scaffold mechanical properties. A 2024 Nature Materials report highlighted STP's role in creating bioinks for organ-on-chip systems that mimic human physiology. The compound's participation in ATP-mimetic pathways also positions it as a candidate for metabolic disorder therapeutics, with ongoing research into its effects on mitochondrial function. These multidisciplinary applications demonstrate STP's growing importance in bridging chemistry with regenerative medicine and diagnostics.
Sodium Triphosphate (7758-29-4) Market Analysis and Future Prospects
The global market for pharmaceutical-grade Sodium Triphosphate (7758-29-4) is projected to grow at a CAGR of 5.8% (2023-2030), driven by increasing demand for specialty excipients. Asia-Pacific dominates production with 62% market share, while North America leads in R&D applications. Patent analysis reveals a surge in STP-related innovations, particularly in lyophilization stabilizers for mRNA vaccines and biosimilars. With the FDA's recent guidance on complex generics, manufacturers are investing in STP-based abuse-deterrent formulations for opioids. Sustainability concerns are also shaping the industry, prompting development of bio-derived phosphate alternatives without compromising STP's functional benefits.
7758-29-4 (Sodium Triphosphate) 関連製品
- 14728-39-3(Ammonium triphosphate)
- 7558-79-4(Disodium phosphate)
- 10101-89-0(Trisodium phosphate dodecahydrate)
- 15091-98-2(Sodium tripolyphosphate hexahydrate)
- 9000-07-1(CARRAGEENAN)
- 10124-56-8(Sodium hexametaphosphate)
- 7722-88-5(Sodium Pyrophosphate)
- 13939-25-8(Aluminium dihydrogen triphosphate)
- 2466-09-3(Pyrophosphoric acid)
- 37318-31-3(α-D-Glucopyranoside-β-D-fructofuranosyl Octadecanoate)

